aminedihydrochloride](/img/structure/B13580530.png)
[2-(Diethylamino)ethyl](methyl)aminedihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Diethylamino)ethylaminedihydrochloride is a chemical compound that belongs to the class of amines. It is characterized by the presence of a diethylamino group attached to an ethyl chain, which is further connected to a methylamine group. This compound is commonly used in various chemical reactions and has applications in different scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diethylamino)ethylaminedihydrochloride typically involves the reaction of diethylamine with ethylene oxide to form 2-(diethylamino)ethanol. This intermediate is then reacted with methylamine to produce the desired compound. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of 2-(Diethylamino)ethylaminedihydrochloride is carried out in large-scale reactors. The process involves the continuous addition of reactants and the use of catalysts to increase the reaction rate. The product is then purified through distillation or crystallization to obtain the final compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(Diethylamino)ethylaminedihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: The diethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 2-(Diethylamino)ethylaminedihydrochloride is used as a building block for the synthesis of more complex molecules. It is also employed in the preparation of polymers and as a reagent in various organic reactions.
Biology
In biological research, this compound is used to study the effects of amines on cellular processes. It can act as a model compound to understand the behavior of similar amines in biological systems.
Medicine
In the medical field, 2-(Diethylamino)ethylaminedihydrochloride is investigated for its potential therapeutic properties. It may be used in the development of drugs targeting specific pathways involving amines.
Industry
Industrially, this compound is used in the production of surfactants, emulsifiers, and other chemical products. Its unique properties make it suitable for various applications in manufacturing processes.
Mecanismo De Acción
The mechanism of action of 2-(Diethylamino)ethylaminedihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The diethylamino group can form hydrogen bonds and electrostatic interactions with these targets, leading to changes in their activity. The compound may also participate in signaling pathways, affecting cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Diethylamino)ethyl methacrylate
- 2-(Dimethylamino)ethyl methacrylate
- 2-(Diethylamino)ethanethiol
Uniqueness
Compared to similar compounds, 2-(Diethylamino)ethylaminedihydrochloride has unique properties due to the presence of both diethylamino and methylamine groups. This combination allows it to participate in a wider range of chemical reactions and makes it more versatile in various applications.
Propiedades
Fórmula molecular |
C7H20Cl2N2 |
|---|---|
Peso molecular |
203.15 g/mol |
Nombre IUPAC |
N',N'-diethyl-N-methylethane-1,2-diamine;dihydrochloride |
InChI |
InChI=1S/C7H18N2.2ClH/c1-4-9(5-2)7-6-8-3;;/h8H,4-7H2,1-3H3;2*1H |
Clave InChI |
JTQIMZPKJYVVAA-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CCNC.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


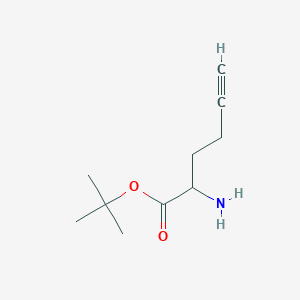
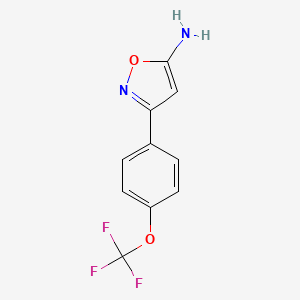
![1-methyl-1H,4H,5H,6H-pyrazolo[3,4-b][1,4]oxazine](/img/structure/B13580464.png)
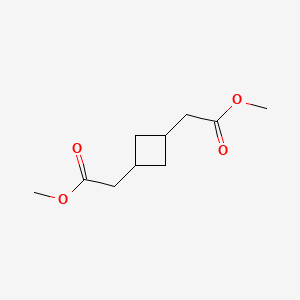

aminehydrochloride](/img/structure/B13580490.png)



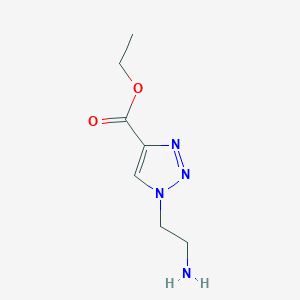
![rac-tert-butyl(1R,5R,6R)-6-(hydroxymethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B13580521.png)

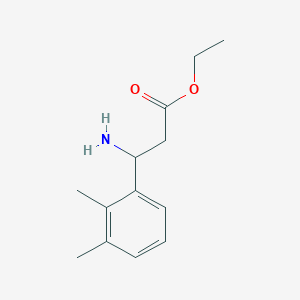
![2-(4-oxo-3,4-dihydrophthalazin-1-yl)-N-[1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]acetamide](/img/structure/B13580550.png)
